Tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate
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Overview
Description
Tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound features a tert-butyl group, a chloro-substituted aromatic ring, and two methoxy groups, making it a unique and versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-chloro-3,4-dimethoxyphenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include maintaining the temperature at around room temperature to slightly elevated temperatures to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted carbamates or thiocarbamates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
Tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of agrochemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The chloro and methoxy groups on the aromatic ring can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamate group can also form covalent bonds with nucleophilic sites on proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2,3-dimethoxyphenyl)carbamate
- Tert-butyl N-(2-chloro-4-methoxyphenyl)carbamate
- Tert-butyl N-(3,4-dimethoxyphenyl)carbamate
Uniqueness
Tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate is unique due to the presence of both chloro and methoxy groups on the aromatic ring, which provides distinct reactivity and interaction profiles compared to other carbamates. This unique structure allows for specific applications in organic synthesis and potential biological activities that are not observed with other similar compounds.
Properties
IUPAC Name |
tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4/c1-13(2,3)19-12(16)15-8-6-7-9(17-4)11(18-5)10(8)14/h6-7H,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJKGRHIOHQCGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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